molecular formula C12H6N2 B049210 Naphthalene-1,4-dicarbonitrile CAS No. 3029-30-9

Naphthalene-1,4-dicarbonitrile

Cat. No.: B049210
CAS No.: 3029-30-9
M. Wt: 178.19 g/mol
InChI Key: BENSWQOUPJQWMU-UHFFFAOYSA-N
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Description

Naphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its crystalline structure and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,4-dicarbonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production typically follows the Sudan reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Naphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen-saturated solutions and light are commonly used.

    Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Mechanism of Action

The compound exerts its effects primarily through electron transfer mechanisms. When exposed to light, naphthalene-1,4-dicarbonitrile can accept electrons from donor molecules, leading to the formation of radical cations. These radicals can undergo further reactions, such as deprotonation or carbon-carbon bond cleavage, resulting in various products .

Comparison with Similar Compounds

Naphthalene-1,4-dicarbonitrile can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific positioning of cyano groups, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

naphthalene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENSWQOUPJQWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184374
Record name Naphthalene-1,4-dicarbonitrile
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3029-30-9
Record name 1,4-Naphthalenedicarbonitrile
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Record name Naphthalene-1,4-dicarbonitrile
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Record name 1,4-Naphthalenedicarbonitrile
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Record name Naphthalene-1,4-dicarbonitrile
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Record name Naphthalene-1,4-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DCN interact with other molecules in photochemical reactions, and what are the downstream effects?

A1: DCN often acts as a photosensitizer, absorbing light energy and transferring it to other molecules. This can lead to various transformations in the target molecules. For instance, DCN can mediate the oxygenation of methylbenzenes to benzaldehydes, the cleavage of bibenzyls to benzaldehydes and benzyl alcohols, and similar reactions with pinacols and pinacol ethers [, ]. This process involves electron transfer from the target molecule to the excited state of DCN, generating radical species that react further [, ].

Q2: What is known about the structural characterization of DCN?

A2: DCN (C12H6N2) has a molecular weight of 178.19 g/mol. Its structure consists of a naphthalene core with two cyano (CN) groups attached to the 1 and 4 positions. The presence of these electron-withdrawing cyano groups significantly influences the electronic properties and reactivity of the molecule. While the provided abstracts do not detail specific spectroscopic data, DCN's structure has been extensively studied using techniques like NMR and IR spectroscopy, confirming its molecular formula and elucidating its structural features.

Q3: How does DCN's structure influence its material compatibility and stability, especially concerning its optical properties?

A3: DCN exhibits interesting optical properties, particularly in its solid form. Researchers have successfully prepared one-dimensional (1D) sub-micrometer structures of DCN, including solid and tubular forms, using a reprecipitation method []. These structures demonstrate good crystallinity, and their fluorescence emission spectra show a red-shift compared to DCN in solution, attributed to ordered molecular packing []. Importantly, these DCN microstructures exhibit good optical waveguiding properties. Notably, the tubular structures demonstrate reduced optical loss due to the presence of air within the tubes [].

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